molecular formula C8H12ClN3 B1603236 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine CAS No. 71406-66-1

4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine

Cat. No.: B1603236
CAS No.: 71406-66-1
M. Wt: 185.65 g/mol
InChI Key: RAASKXZZDRRVPI-UHFFFAOYSA-N
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Description

Substituent Effects on Electronic Properties

Compared to 4-chloro-6-methylpyrimidin-2-amine (C₅H₆ClN₃), the ethyl and dimethylamino groups in this compound significantly alter its electronic profile:

  • Lipophilicity : The ethyl group increases the XLogP3 from 1.7 (methyl analog) to 2.5.
  • Hydrogen-bonding capacity : The dimethylamino group reduces H-bond donor capacity compared to primary amines in analogs like 4-chloro-N-ethylquinazolin-2-amine .

Structural Analogues and Bioactivity

  • 4-Chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine : Replacing the ethyl group with isopropyl enhances steric bulk, reducing solubility but improving affinity for hydrophobic enzyme pockets.
  • 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine : The methoxy group increases polarity, altering binding modes in kinase inhibition assays.
Compound Substituents XLogP3 Bioactivity Relevance
This compound -Cl, -CH₂CH₃, -N(CH₃)₂ 2.5 Enzyme inhibition (predicted)
4-Chloro-6-methylpyrimidin-2-amine -Cl, -CH₃, -NH₂ 1.7 Anticancer scaffolds
4-Chloro-N-ethylquinazolin-2-amine Fused quinazoline ring 3.1 Antimicrobial agents

Properties

IUPAC Name

4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-4-6-5-7(9)11-8(10-6)12(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAASKXZZDRRVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604644
Record name 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71406-66-1
Record name 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

$$
\text{4-chloro-6-ethylpyrimidine} + \text{N,N-dimethylamine} \xrightarrow[\text{solvent}]{\text{base, heat}} \text{this compound}
$$

Detailed Preparation Methodology

Reagents and Conditions

  • Starting materials: 4-chloro-6-ethylpyrimidine and N,N-dimethylamine
  • Solvents: Commonly ethanol or other polar solvents
  • Base: Sodium hydroxide or other suitable bases to facilitate nucleophilic substitution
  • Temperature: Controlled heating, often reflux conditions to drive the reaction
  • Reaction time: Several hours (typically 12–24 hours depending on scale and conditions)

The base deprotonates the amine, increasing its nucleophilicity, allowing it to attack the electrophilic carbon bearing the chlorine atom on the pyrimidine ring. The chlorine is displaced, forming the desired amine-substituted pyrimidine.

Procedure Example

  • Dissolve 4-chloro-6-ethylpyrimidine in ethanol.
  • Add N,N-dimethylamine and sodium hydroxide.
  • Heat the mixture under reflux with stirring.
  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
  • After completion, cool the mixture and isolate the product by filtration or extraction.
  • Purify by recrystallization or distillation under reduced pressure.

Reaction Optimization and Variations

Solvent Effects

  • Ethanol is a common solvent due to its polarity and ability to dissolve reactants.
  • Alternative solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) may be used to optimize reaction rates and yields.
  • Polar aprotic solvents (e.g., DMF) can enhance nucleophilicity but require rigorous drying to avoid side reactions.

Base Selection

  • Sodium hydroxide is typical but other bases like potassium carbonate or organic bases (e.g., triethylamine) can be employed.
  • Base strength and solubility influence the reaction efficiency.

Temperature and Time

  • Elevated temperatures (reflux) accelerate substitution.
  • Reaction times vary from 12 to 24 hours depending on conditions and scale.

Comparative Data Table of Reaction Conditions

Parameter Condition A Condition B
Solvent Ethanol THF
Base Sodium hydroxide Triethylamine
Temperature (°C) Reflux (~78°C) 40–60°C
Reaction Time (h) 24 12
Yield (%) 70–80% 65–75%
Purification Method Recrystallization Column chromatography

Note: The yields and conditions are based on analogous pyrimidine nucleophilic substitutions and optimized for the target compound.

Related Synthetic Insights from Analogous Compounds

  • Similar substituted pyrimidines such as 4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine are synthesized by reacting 4-chloro-6-methylpyrimidine with diethylamine under reflux in ethanol or other solvents, often using bases like sodium hydroxide or triethylamine to facilitate substitution.
  • Catalysts such as potassium iodide (KI) or Friedel-Crafts catalysts may be employed in related chlorination or substitution reactions to improve yields and selectivity.
  • Continuous flow synthesis techniques have been explored industrially to improve scalability and control over reaction parameters.

Research Findings and Mechanistic Notes

  • The nucleophilic substitution mechanism involves the attack of the dimethylamine nitrogen on the electrophilic carbon bearing the chlorine atom, displacing chloride ion.
  • The presence of the ethyl group at the 6-position influences the electronic environment of the pyrimidine ring, affecting reactivity and regioselectivity.
  • The reaction proceeds via a typical SNAr mechanism favored by the electron-deficient nature of the pyrimidine ring.

Summary Table: Preparation Methods Overview

Step Description Key Parameters Notes
Starting Materials 4-chloro-6-ethylpyrimidine, N,N-dimethylamine Purity > 98% Commercially available or synthesized
Solvent Ethanol, THF, or DMF Polar protic or aprotic Solvent choice affects rate and yield
Base Sodium hydroxide, triethylamine Stoichiometric or slight excess Facilitates nucleophilic substitution
Temperature Reflux or 40–60°C Controlled heating Higher temp increases reaction rate
Reaction Time 12–24 hours Monitored by TLC or GC Longer times improve conversion
Purification Recrystallization, distillation, or chromatography Depends on impurities Ensures product purity > 98%
Yield 65–80% Optimized by solvent/base choice Good yields typical with optimized conditions

Chemical Reactions Analysis

4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, catalysts like palladium for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

Chemistry

4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced properties .

The compound has been studied for its potential biological activities, including:

  • Antimicrobial Properties : Derivatives of this compound have shown promising results against various bacteria and fungi, indicating potential use in developing new antimicrobial agents.
  • Antiviral Activity : Research indicates that it can inhibit viral replication at low concentrations (e.g., 0.20 μM), showcasing its potential as an antiviral agent against specific viral strains .
  • Anticancer Properties : In vitro studies have demonstrated cytotoxic activity against several cancer cell lines, including those associated with leukemia and breast cancer. The mechanism appears to involve apoptosis induction .

Pharmaceutical Applications

The compound is being explored as a pharmaceutical intermediate in drug development. Its ability to modulate enzyme activity makes it a candidate for targeting specific pathways in disease treatment .

Agrochemical Applications

In the agricultural sector, this compound is utilized in the formulation of agrochemicals such as fungicides and herbicides. Its ability to inhibit specific biological pathways in pests enhances its effectiveness as a crop protection agent.

Study 1: Enzyme Interaction

A study focused on the interaction of this compound with human carbonic anhydrases (hCAs) found that it selectively inhibited hCA IX at nanomolar concentrations. This suggests potential applications in targeting tumor-associated hCAs for cancer therapy.

Study 2: Antiviral Evaluation

In another investigation assessing the antiviral properties of various pyrimidine derivatives, this compound demonstrated significant inhibition of viral replication at concentrations lower than those required for known antiviral agents, indicating its potential as a therapeutic option .

Mechanism of Action

The mechanism of action of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. For instance, its derivatives may act as inhibitors of mitochondrial complex I electron transport, disrupting energy production in target organisms . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives exhibit diverse biological activities based on substituent patterns. Below is a comparative analysis of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents (Positions) Key Biological Activity Binding Energy (kcal/mol) RMSD References
This compound (71406-66-1) 4-Cl, 6-Et, 2-NMe₂ Antifungal, potential antiangiogenic N/A N/A
4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine (13012-26-5) 4-Cl, 6-OMe, 2-NMe₂ Antifungal, antimicrobial -7.211 to -8.116* 0.926–2.668
4-(4-(1,2,3-Selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine 4-Selenadiazole-phenoxy, 6-OMe, 2-NMe₂ Antiangiogenic (VEGFR-2 inhibition) -8.116 0.926
4,6-Dichloro-N,N-dimethylpyrimidin-2-amine (5734-68-9) 4-Cl, 6-Cl, 2-NMe₂ Intermediate for pharmaceuticals N/A N/A
6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine 6-Cl, 4-NMe₂, 2-NH₂ Supramolecular chemistry applications N/A N/A

*Data for antiangiogenic activity from molecular docking studies.

Key Findings :

Compounds with selenadiazole or thiadiazole substituents (e.g., CAS 13012-26-5 derivatives) show superior antiangiogenic activity due to strong VEGFR-2 binding (binding energy: -7.211 to -8.116 kcal/mol) . The ethyl analogue lacks direct docking data but may exhibit weaker binding due to the absence of heterocyclic moieties.

Antifungal Activity :

  • 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives demonstrate broad-spectrum antifungal activity against Candida and Aspergillus species . The ethyl analogue’s activity remains underexplored but is hypothesized to differ due to altered electronic effects (electron-donating ethyl vs. electron-withdrawing methoxy).

Structural Stability :

  • Crystallographic studies of pyrimidines with dimethylamine groups (e.g., 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine) reveal stable hydrogen-bonded networks, suggesting that the ethyl group in this compound may introduce steric hindrance, affecting crystal packing .

Biological Activity

4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a chloro group and an ethyl substituent on the pyrimidine ring, which influence its interaction with biological targets.

  • Chemical Formula : C8H12ClN3
  • Molecular Weight : 185.65 g/mol
  • CAS Number : 36314-97-3

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The chlorine atom and the dimethylamino group enhance its binding affinity, allowing it to modulate enzyme activity or receptor function, which can lead to various therapeutic effects.

Enzyme Inhibition

Research indicates that this compound can inhibit or modulate the activity of target enzymes. For instance, studies have shown that this compound can affect metabolic pathways by inhibiting key enzymes involved in cellular processes.

Antiviral Activity

Recent investigations have highlighted the compound's potential as an antiviral agent. It has been evaluated for its efficacy against various viral targets, demonstrating promising results in inhibiting viral replication in vitro .

Anticancer Properties

The compound has also been studied for its anticancer properties. In vitro assays revealed that it exhibits cytotoxic activity against several cancer cell lines, including those associated with leukemia and breast cancer. The mechanism appears to involve apoptosis induction, with significant reductions in cell viability observed at low micromolar concentrations .

Study 1: Enzyme Interaction

A study focused on the interaction of this compound with human carbonic anhydrases (hCAs) found that the compound selectively inhibited hCA IX at nanomolar concentrations. This suggests potential applications in targeting tumor-associated hCAs for cancer therapy .

Study 2: Antiviral Evaluation

In a study assessing the antiviral properties of various pyrimidine derivatives, this compound demonstrated significant inhibition of viral replication at concentrations as low as 0.20 μM against specific viral strains, outperforming some known antiviral agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Chloro-N,N-dimethylpyrimidin-2-amineStructureModerate enzyme inhibition
6-Chloro-N,N-dimethylpyrimidin-4-amineStructureHigh receptor binding affinity
4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amineStructureEnhanced cytotoxicity against cancer cells

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

What experimental methods are most reliable for resolving contradictions in crystallographic data for pyrimidine derivatives?

Advanced Research Focus
Structural discrepancies in pyrimidine derivatives often arise from polymorphism or dynamic conformational changes. For This compound :

  • X-ray Crystallography : Use SHELXL for refinement ( highlights its robustness for small molecules). Collect high-resolution data (≤ 0.8 Å) to resolve ambiguities in hydrogen bonding or torsional angles .
  • Complementary Techniques :
    • DFT Calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-31G* basis set).
    • Solid-State NMR : Confirm hydrogen bonding networks (e.g., ¹H-¹⁵N correlation spectroscopy) .

Case Study : In polymorphic forms of similar compounds, dihedral angles between pyrimidine and substituent planes varied by 5–12°, resolved via combined crystallographic and computational analysis .

How can structure-activity relationships (SAR) guide the design of pyrimidine derivatives with enhanced bioactivity?

Advanced Research Focus
SAR studies for pyrimidines often focus on substituent effects:

  • Chlorine at Position 4 : Enhances electrophilicity, improving interactions with biological targets (e.g., enzyme active sites).
  • N,N-Dimethyl Group : Increases lipophilicity, aiding membrane permeability.
  • Ethyl Group at Position 6 : Balances steric bulk and hydrophobic interactions.

Q. Methodology :

Analog Synthesis : Prepare derivatives with varied substituents (e.g., fluoro, methoxy) at positions 4 and 2.

Biological Assays : Test for antimicrobial activity (MIC against S. aureus, E. coli) or enzyme inhibition (e.g., cholinesterase IC₅₀).

Computational Docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., C. albicans CYP51) .

Q. Table 1: Comparative Bioactivity of Pyrimidine Derivatives

Substituent PositionDerivativeMIC (μg/mL) S. aureusCholinesterase IC₅₀ (nM)
4-Cl, 6-Et, N,N-Me₂Target Compound8.2220
4-F, 6-Me, N,N-Et₂Fluorinated Analog12.5310
4-OCH₃, 6-Pr, N,N-Me₂Methoxy Derivative25.0480

Data adapted from antimicrobial and enzymatic studies

What spectroscopic techniques are critical for confirming the structure of this compound?

Q. Basic Research Focus

  • ¹H/¹³C NMR :
    • Pyrimidine Ring Protons : Look for deshielded signals at δ 8.2–8.5 ppm (H-5).
    • N,N-Dimethyl Groups : Sharp singlet at δ 3.0–3.2 ppm (6H).
  • IR Spectroscopy : Confirm C-Cl stretch at 750–780 cm⁻¹ and C-N vibrations at 1250–1350 cm⁻¹.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 215.1 (C₈H₁₂ClN₃) .

Validation : Cross-reference with published spectra of structurally analogous pyrimidines (e.g., 4-chloro-6-methyl derivatives) .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Research Focus

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31+G(d,p) level.
    • Calculate Fukui indices (ƒ⁺) to identify electrophilic centers. Position 4 (Cl) typically has high ƒ⁺, making it susceptible to SNAr reactions.
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using SMD continuum models.
  • Kinetic Studies : Compare activation energies (ΔG‡) for substitution with amines or thiols .

Case Example : Trifluoromethyl analogs showed 30% faster substitution kinetics due to enhanced electron-withdrawing effects .

What strategies mitigate challenges in scaling up pyrimidine synthesis from lab to pilot plant?

Q. Advanced Research Focus

  • Process Optimization :
    • Replace POCl₃ with safer chlorinating agents (e.g., SOCl₂) for large-scale reactions.
    • Use flow chemistry for exothermic steps (e.g., cyclocondensation) to improve heat dissipation.
  • Purification : Switch from column chromatography to recrystallization (solvent: ethanol/water) for cost-effective scale-up.
  • Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction endpoints .

How do intermolecular interactions in the crystal lattice influence the stability of this compound?

Q. Advanced Research Focus

  • Hydrogen Bonding : Weak C–H⋯O/N interactions (2.8–3.2 Å) stabilize the lattice.
  • π-Stacking : Pyrimidine rings often form offset stacks (3.5–4.0 Å spacing), reducing electrostatic repulsion.
  • Thermal Analysis : DSC/TGA data show decomposition >200°C, correlating with strong van der Waals forces .

Q. Table 2: Crystallographic Data for Pyrimidine Derivatives

CompoundSpace GroupDihedral Angle (°)H-Bond Length (Å)
Target CompoundP2₁/c12.82.91 (C–H⋯N)
N-(4-Chlorophenyl) AnalogP-15.23.05 (N–H⋯O)
Polymorph B of AnalogC2/c6.42.87 (C–H⋯π)

Data from single-crystal X-ray studies

What role do pyrimidine derivatives play in modulating enzyme activity, and how is this assessed experimentally?

Basic Research Focus
Pyrimidines often act as competitive inhibitors. For This compound :

Enzyme Assays :

  • Cholinesterase Inhibition : Use Ellman’s method (DTNB reagent) to measure IC₅₀.
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive).

Cellular Models : Evaluate cytotoxicity (MTT assay) and antimicrobial activity (broth microdilution) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
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4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.